molecular formula C20H18N2O B14563753 Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]- CAS No. 62178-65-8

Benzenecarboximidamide, 4-[3-(1-naphthalenyl)-1-oxopropyl]-

Cat. No.: B14563753
CAS No.: 62178-65-8
M. Wt: 302.4 g/mol
InChI Key: NBGFGGIDANFMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is an organic compound that features a naphthalene ring fused to a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(Naphthalen-1-yl)propanoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is subsequently reacted with benzimidamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Br2, Cl2), nitric acid (HNO3), or alkyl halides (R-X).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives of the propanoyl moiety.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its structural similarity to other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.

    Benzimidazole derivatives: Compounds such as benzimidazole and its various substituted forms.

Uniqueness

4-(3-(Naphthalen-1-yl)propanoyl)benzimidamide is unique due to the combination of the naphthalene and benzimidamide moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

62178-65-8

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-(3-naphthalen-1-ylpropanoyl)benzenecarboximidamide

InChI

InChI=1S/C20H18N2O/c21-20(22)17-10-8-16(9-11-17)19(23)13-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H3,21,22)

InChI Key

NBGFGGIDANFMTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC(=O)C3=CC=C(C=C3)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.